2,5-Dichloro-4-fluorobenzodifluoride
Overview
Description
2,5-Dichloro-4-fluorobenzodifluoride is a colorless crystalline compound belonging to the family of benzodifluorides. It has the molecular formula C7H3Cl2F3 and a molecular weight of 215 g/mol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-fluorobenzodifluoride typically involves the reaction of 2,5-dichlorobenzotrifluoride with fluorinating agents under controlled conditions. One common method includes the use of anhydrous hydrogen fluoride (HF) as the fluorinating agent. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzodifluorides, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2,5-Dichloro-4-fluorobenzodifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: This compound is structurally similar and used in the synthesis of pharmaceuticals and agrochemicals.
2,6-Dichlorobenzonitrile: Another related compound with applications in organic synthesis and as a herbicide.
Uniqueness
2,5-Dichloro-4-fluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRNFPZLSNPUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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